molecular formula C19H19ClN2O2 B2375509 N-(3-chlorophenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852155-38-5

N-(3-chlorophenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No.: B2375509
CAS No.: 852155-38-5
M. Wt: 342.82
InChI Key: SBEVYWSKVXYTQM-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a chemical compound of interest in medicinal chemistry and pharmacological research. As a benzamide derivative, it shares a core structural motif with compounds known to exhibit significant neuroleptic (antipsychotic) activity . These related molecules function primarily as dopamine receptor antagonists, showing potent effects in inhibiting apomorphine-induced stereotyped behavior in preclinical models, which is a classic indicator of potential antipsychotic efficacy . The structural features of this compound—specifically the 3-chlorophenyl group and the 2-oxopyrrolidinylmethyl moiety—suggest it may interact with central nervous system targets, such as dopamine and serotonin receptors . This makes it a valuable building block for synthesizing more complex molecules and a candidate for in vitro and in vivo studies aimed at developing novel therapeutic agents for psychiatric disorders . The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle all materials according to appropriate laboratory safety protocols.

Properties

IUPAC Name

N-(3-chlorophenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-14-5-2-6-15(11-14)19(24)22(13-21-10-4-9-18(21)23)17-8-3-7-16(20)12-17/h2-3,5-8,11-12H,4,9-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEVYWSKVXYTQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CN2CCCC2=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Routes

Classical Amide Coupling Approach

The benzamide core is typically synthesized via acylation of 3-methylbenzoyl chloride with 3-chloroaniline derivatives. Subsequent N-alkylation introduces the 2-oxopyrrolidin-1-ylmethyl group.

Procedure:
  • Formation of 3-Methylbenzoyl Chloride :

    • 3-Methylbenzoic acid reacts with thionyl chloride (SOCl₂) at reflux (70°C, 4 h) to yield the acyl chloride.
    • Yield : 92–95%.
  • Amide Bond Formation :

    • 3-Methylbenzoyl chloride is treated with 3-chloroaniline in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to RT, 12 h).
    • Yield : 80–85%.
  • N-Alkylation with 2-Oxopyrrolidine :

    • The intermediate benzamide undergoes alkylation using 2-oxopyrrolidin-1-ylmethyl chloride in the presence of NaH/DMF (60°C, 6 h).
    • Yield : 70–75%.
Challenges:
  • Competing O-alkylation requires strict anhydrous conditions.
  • Purification via column chromatography (hexane/ethyl acetate, 3:1) is necessary to isolate the product.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency and reduces time.

Procedure:
  • One-Pot Assembly :
    • 3-Methylbenzoic acid, 3-chloroaniline, and 2-oxopyrrolidin-1-ylmethanol are combined with HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)) as a coupling agent.
    • Heated under microwave irradiation (100°C, 20 min).
    • Yield : 88–90%.
Advantages:
  • 4-fold reduction in reaction time compared to classical methods.
  • Higher purity (≥98% by HPLC).

Industrial-Scale Production

Optimized for cost-effectiveness and scalability:

Procedure:
  • Continuous Flow Microreactor System :

    • 3-Methylbenzoyl chloride and 3-chloroaniline are mixed in a microreactor (residence time: 2 min) at 50°C.
    • Yield : 94%.
  • Catalytic N-Alkylation :

    • Using CuI as a catalyst, the benzamide intermediate reacts with 2-oxopyrrolidin-1-ylmethyl bromide in DMF at 80°C (3 h).
    • Yield : 82%.
Key Considerations:
  • Recycling of solvents (e.g., DMF) reduces environmental impact.
  • Crystallization from ethanol/water mixtures achieves >99% purity.

Comparative Analysis of Methods

Parameter Classical Approach Microwave Method Industrial Process
Reaction Time 18–24 h 20 min 3–5 h
Overall Yield 70–75% 88–90% 82–94%
Purity 95–97% ≥98% >99%
Scalability Limited Moderate High
Cost Efficiency Low Moderate High

Critical Reaction Optimization

Solvent Selection

  • Polar Aprotic Solvents (DMF, DMSO): Enhance alkylation rates but require post-reaction neutralization.
  • Green Alternatives : TPGS-750-M/H₂O micellar systems improve sustainability without compromising yield.

Catalysts

  • NaH vs. K₂CO₃ : NaH provides higher N-alkylation selectivity (90:10 N/O ratio).
  • CuI Catalysis : Reduces side reactions in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(3-chlorophenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between N-(3-chlorophenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide and related benzamide derivatives:

Compound Key Structural Features Reported Activities Key Differences from Target Compound Source
This compound 3-Methylbenzamide, 3-chlorophenyl, pyrrolidinone methyl Inferred: Potential CNS modulation (based on structural analogs) N/A N/A
Fenobam (N-(3-chlorophenyl)-3-[(2E)-1-methyl-4-oxoimidazo[1,2-a]pyridin-2-ylidene]urea) Imidazopyridinone core, 3-chlorophenyl urea mGlu5 receptor antagonist; anxiolytic Lacks benzamide core; includes imidazopyridinone instead of pyrrolidinone
N-(3-chlorophenethyl)-4-nitrobenzamide 4-Nitrobenzamide, 3-chlorophenethyl linker Antifungal (inferred from nitro group’s electron-withdrawing properties) Nitro substituent vs. methyl; phenethyl linker vs. pyrrolidinone methyl
LMM5/LMM11 (Oxadiazol-benzamide derivatives) Sulfamoyl/oxadiazol groups, substituted benzamides Antifungal (tested against Candida spp.) Oxadiazol/sulfamoyl moieties absent in target compound
Anti-inflammatory benzamides (e.g., Compound 3a from ) Benzimidazol-1-yl methyl substituents Analgesic, anti-inflammatory (100 mg/kg dose in vivo) Benzimidazole ring vs. pyrrolidinone; chlorophenyl vs. halogenated aryl groups
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Trifluoromethyl group, isopropoxy phenyl Pesticide (fungicide) Trifluoromethyl and ether substituents vs. methyl and pyrrolidinone

Key Findings :

However, the absence of an imidazopyridinone core may alter receptor specificity. In contrast, N-(3-chlorophenethyl)-4-nitrobenzamide () prioritizes antifungal applications due to its nitro group, which enhances electrophilic reactivity .

Structural Influences on Activity: The pyrrolidinone methyl group in the target compound may improve solubility compared to benzimidazole derivatives (), which exhibit higher lipophilicity and gastric toxicity risks . Flutolanil’s trifluoromethyl and ether groups enhance pesticidal activity but reduce suitability for human therapeutics due to toxicity concerns .

Synthetic Accessibility: The target compound’s synthesis likely involves amide coupling between 3-methylbenzoic acid derivatives and a 3-chlorophenyl-pyrrolidinone intermediate, analogous to methods in and . This contrasts with fenobam’s urea-based synthesis () or oxadiazol-containing derivatives ().

Biological Activity

N-(3-chlorophenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic compound belonging to the benzamide class, notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C18H21ClN2O2
Molecular Weight 336.83 g/mol
CAS Number 852155-44-3

The compound features a 3-chlorophenyl group, a pyrrolidinone moiety, and a benzamide backbone, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to modulate the activity of various molecular targets, potentially leading to anticancer and antimicrobial effects. The compound may inhibit enzymes involved in cell proliferation, thereby exerting anticancer properties.

Anticancer Properties

Research has indicated that benzamide derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell growth in various cancer cell lines by targeting specific pathways involved in tumor progression. The exact mechanisms for this compound are still under investigation, but it may act through apoptosis induction or cell cycle arrest.

Antimicrobial Activity

Benzamide derivatives have also been explored for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains, although further research is needed to quantify this effect and understand the underlying mechanisms.

Case Studies

  • Anticancer Activity in Cell Lines : A study evaluated the effects of various benzamide derivatives on B16F10 melanoma cells. Compounds similar to this compound demonstrated significant inhibition of melanin production and cell proliferation, suggesting potential applications in melanoma treatment .
  • Mechanistic Insights : Another investigation focused on the interaction of benzamide derivatives with nicotinamide adenine dinucleotide kinase (NADK), revealing that inhibition of NADK could destabilize dihydrofolate reductase (DHFR), a target for cancer therapies . This pathway could be relevant for understanding the action of this compound.

Comparative Analysis with Similar Compounds

A comparison with related compounds highlights the unique features of this compound:

Compound Key Features Biological Activity
N-(3-chlorophenyl)-2-methylbenzamideLacks the pyrrolidinone moietyModerate anticancer activity
N-(3-chlorophenyl)-3-methyl-N-methylbenzamideContains a methyl group instead of the pyrrolidinone moietyAntimicrobial properties

The presence of the pyrrolidinone moiety in this compound may confer distinct biological activities compared to its analogs.

Q & A

Q. Table 1: Key Structural Parameters from X-ray Crystallography

ParameterValue (N-(3-chlorophenyl)benzamide analog)Reference
N–H···O Hydrogen Bond Length1.98 Å
Dihedral Angle (Amide/Phenyl)61.0°
C–Cl Bond Length1.74 Å

Q. Table 2: Recommended Analytical Conditions

TechniqueConditionsApplication
HPLCC18 column, 70:30 acetonitrile/water, 1 mL/minPurity assessment (>98%)
¹H NMRDMSO-d₆, 400 MHzSubstituent confirmation
X-ray SourceCu Kα (λ = 1.5418 Å)Crystal structure resolution

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